molecular formula C7H3F4NO B11904210 5-Fluoro-3-(trifluoromethyl)picolinaldehyde

5-Fluoro-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B11904210
M. Wt: 193.10 g/mol
InChI Key: LYPZLTYKRVUCOU-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)picolinaldehyde is an organic compound belonging to the aldehyde family. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring. This compound is known for its colorless liquid form and pungent odor. It is soluble in water and has a molecular formula of C7H3F4NO .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method involves the use of fluoroalkyl alkynylimines with primary amines, leading to the formation of 4-amino-5-fluoropicolinates. These intermediates are then deprotected to yield picolinaldehyde derivatives.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions include fluorinated pyridine derivatives, alcohols, and acids. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

5-Fluoro-3-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde involves its reactivity with various functional groups. The presence of fluorine atoms enhances its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity is exploited in protein-protein coupling and other biochemical applications. The compound’s ability to form stable conjugates with proteins is attributed to its interaction with free thiols and other nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)picolinaldehyde: Similar in structure but with different positional isomers.

    5-(Trifluoromethyl)picolinaldehyde: Lacks the fluorine atom at the 3-position.

    3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde

Uniqueness

5-Fluoro-3-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of fluorine and trifluoromethyl groups enhances its electrophilicity and stability, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H3F4NO

Molecular Weight

193.10 g/mol

IUPAC Name

5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H

InChI Key

LYPZLTYKRVUCOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C=O)F

Origin of Product

United States

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